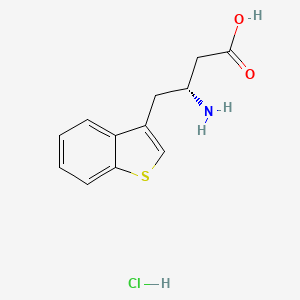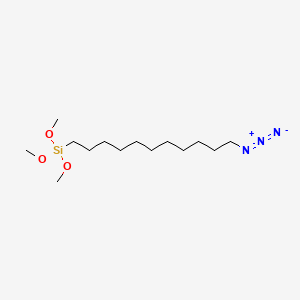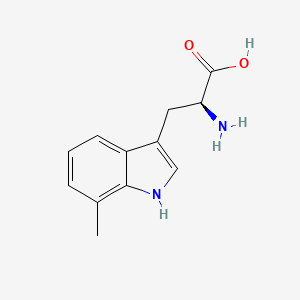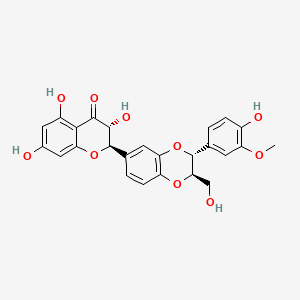
Silibinin
Descripción general
Descripción
Silibinin, also known as silybin, is the major active constituent of silymarin, a standardized extract of the milk thistle seeds . It contains a mixture of flavonolignans consisting of silibinin, isosilibinin, silychristin, silidianin, and others . Silibinin is used in pure forms as a medication, and more frequently as an active ingredient in milk thistle–derived herbal supplements .
Synthesis Analysis
Silibinin has been successfully synthesized in various studies. For instance, 20 novel carbamate derivatives were designed, synthesized, and evaluated against four human cancer cell lines . Another study reported the synthesis of silibinin complexed with copper (II) ion along with two mixed ligand complexes .Molecular Structure Analysis
Silibinin’s structure consists of two main units: a taxifolin and a phenylpropanoid unit, which are linked together into one structure by an oxeran ring . The molecular formula of silibinin is C25H22O10 .Chemical Reactions Analysis
Silibinin has been found to interact with various cellular components. For instance, it was found to target ACSL4, an enzyme essential for ferroptosis induction, in HepG2 cells . Another study reported that silibinin could reduce oxidative damage to mitochondria, proteins, and lipids .Physical And Chemical Properties Analysis
Silibinin has a molecular weight of 482.4 g/mol . It is a flavonolignan, a polyphenol, an aromatic ether, a benzodioxine, and a secondary alpha-hydroxy ketone .Aplicaciones Científicas De Investigación
Hepatoprotective Effects
Silibinin exhibits significant hepatoprotective properties, demonstrated in a study where it was found to protect mice from T cell-dependent liver injury by acting as an immune-response modifier. It effectively inhibited intrahepatic expression of various inflammatory cytokines and enzymes, thereby suppressing liver injury (Schümann et al., 2003).
Role in Non-Alcoholic Fatty Liver Disease
In the context of non-alcoholic fatty liver disease (NAFLD), Silibinin was found to ameliorate steatosis and insulin resistance. This was achieved partly through the restoration of the IRS-1/PI3K/Akt pathway, highlighting Silibinin's potential in managing NAFLD and associated metabolic disorders (Zhang et al., 2013).
Pharmacokinetics and Bioavailability
Research focusing on Silibinin's pharmacokinetics revealed its dynamic disposition in plasma and bile, indicating rapid distribution and equilibration between blood and the hepatobiliary system. The study emphasizes Silibinin's low oral bioavailability, which is a critical factor in its clinical application (Wu et al., 2007).
Antidiabetic Potential
Silibinin has shown promise in treating type 2 diabetes due to its antihyperglycemic properties. It was found to reduce glycolysis from carbohydrates in rat hepatocytes and mitigated metabolic flow-driven ROS formation, suggesting potential benefits beyond its general antioxidant status (Détaille et al., 2008).
Anticancer Properties
Silibinin's efficacy as an anticancer agent has been explored in various studies. It induced apoptosis and decreased expression of oncogenic microRNAs in human breast cancer cells, suggesting its potential as a pharmacological agent for cancer therapy (Hossainzadeh et al., 2019). Another study demonstrated Silibinin's inhibitory effect on prostate cancer growth through activation of certain kinase pathways and inhibition of STAT signaling (Singh et al., 2009). Furthermore, Silibinin has been recognized for its potential in various cancer therapies, regulating cell growth, proliferation, apoptosis, angiogenesis, and other mechanisms (Zhu et al., 2016).
Cardioprotective Role
Silibinin's cardioprotective effects were evident in a study where it improved cardiac function and limited infarct size in myocardial ischemia/reperfusion injury. It also attenuated mitochondrial impairment and endoplasmic reticulum stress, showcasing its potential in cardiovascular therapies (Chen et al., 2020).
Antioxidant and Anti-Inflammatory Effects
Silibinin has demonstrated strong scavenging activity against reactive oxygen species and inhibited the formation of eicosanoids in human cells. These properties suggest that Silibinin could be effective not only for liver protection but potentially for other organs and tissues as well (Dehmlow et al., 1996).
Tumor Immunotherapy Potential
A recent study highlighted Silibinin's role in non-small cell lung cancer (NSCLC), where it inhibited cell proliferation, migration, and invasion, and suppressed tumorsphere formation. By modulating EGFR and related pathways, Silibinin downregulated PD-L1 expression, presenting it as a promising candidate for tumor immunotherapy and cancer stem cell-targeted therapy (Rugamba et al., 2021).
Mecanismo De Acción
Target of Action
Silibinin, a natural lignan and the major active constituent of silymarin, has been found to possess strong anti-cancer activity against several types of human cancers . It targets multiple molecular targets and pathways, including various oncogenic pathways such as PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK . It also targets signaling molecules involved in the regulation of epithelial-to-mesenchymal transition, proteases activation, adhesion, motility, invasiveness as well as the supportive tumor-microenvironment components .
Mode of Action
Silibinin exerts its effects through a multifaceted mechanism of action. It inhibits the activation of various oncogenic pathways, thereby suppressing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis . It also exerts antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities .
Biochemical Pathways
Silibinin modulates multiple signaling pathways involved in cancer development and progression. It can inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways . It also affects the transforming Growth Factor beta (TGFβ), epidermal growth factor receptor (EGFR), insulin-like growth factor-1 receptor (IGF-1R), and NF-κB (nuclear factor-kappa B) pathways .
Pharmacokinetics
Pharmacokinetic studies have shown that silibinin is absorbed by the oral route and that it distributes into the alimentary tract (liver, stomach, intestine, pancreas). It is mainly excreted as metabolites in the bile, and is subject to enterohepatic circulation . The peak levels of free silibinin were observed at 0.5 h after administration in liver, lung, stomach, and pancreas .
Result of Action
The molecular and cellular effects of silibinin’s action include suppression of cancer cell proliferation, induction of cell cycle arrest, and promotion of apoptosis . It also exerts antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of silibinin. For instance, aging, race, obesity, dietary habits, and environmental factors can influence the incidence of diseases where silibinin can be used for treatment . Moreover, silibinin has been reported to ameliorate diabetic conditions through several mechanisms, namely decreasing IR, ROS levels, glycolysis, gluconeogenesis, and glycogenolysis .
Safety and Hazards
Direcciones Futuras
Silibinin has shown promise in the treatment of various cancers, including liver, lungs, breast, prostate, colorectal, skin, and bladder cancers . Future directions will involve exploring the mechanisms by which silibinin may ameliorate hepatotoxicity . Further clinical studies are necessary to fully establish the efficacy, optimal dosage, and long-term effects of silibinin in cancer treatment .
Propiedades
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFKMXJBCUCAI-HKTJVKLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026018 | |
| Record name | Silybin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silibinin | |
CAS RN |
22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6 | |
| Record name | Silybin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22888-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silibinin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silibinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silybin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silibinin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silymarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silybin (mixture of Silybin A and Silybin B) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 802918-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILIBININ A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B3028789.png)
![[2-[2-Bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3028790.png)
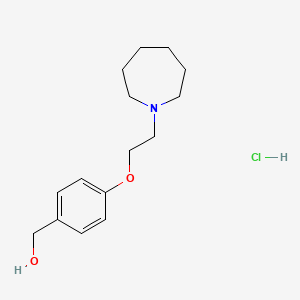

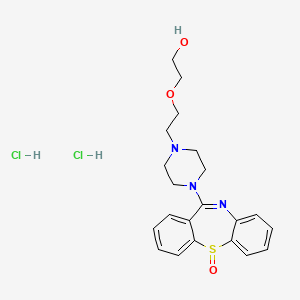
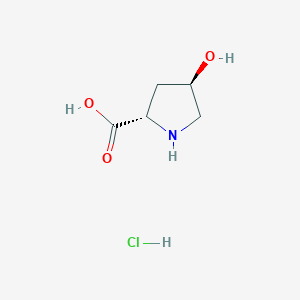
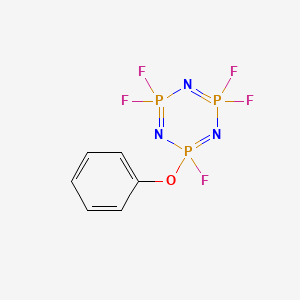
![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)
